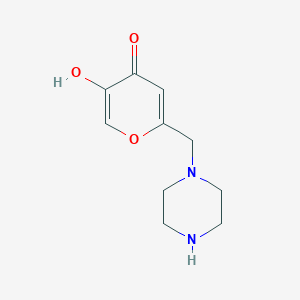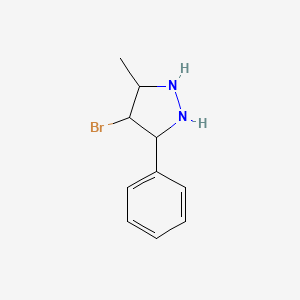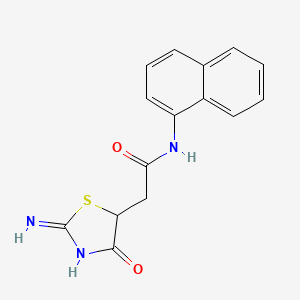
N1-(1-naphthyl)-2-(2-imino-4-oxo-1,3-thiazolan-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(1-Naphthyl)-2-(2-Imino-4-oxo-1,3-thiazolan-5-yl)acetamid ist eine synthetische organische Verbindung, die zur Klasse der Thiazolidinone gehört
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N1-(1-Naphthyl)-2-(2-Imino-4-oxo-1,3-thiazolan-5-yl)acetamid beinhaltet typischerweise die Reaktion von 1-Naphthylamin mit einem Thiazolidinonderivat unter spezifischen Bedingungen. Die Reaktion kann die Verwendung eines geeigneten Lösungsmittels wie Ethanol oder Methanol und eines Katalysators wie Essigsäure oder Salzsäure erfordern, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktion wird üblicherweise bei erhöhten Temperaturen durchgeführt, um eine vollständige Umwandlung der Ausgangsstoffe zu gewährleisten.
Industrielle Produktionsverfahren
In einer industriellen Umgebung kann die Produktion von N1-(1-Naphthyl)-2-(2-Imino-4-oxo-1,3-thiazolan-5-yl)acetamid großtechnische Batch- oder kontinuierliche Verfahren umfassen. Diese Verfahren wurden entwickelt, um Ausbeute und Reinheit zu optimieren und gleichzeitig Produktionskosten und Umweltbelastung zu minimieren. Die Verwendung automatisierter Reaktoren und fortschrittlicher Reinigungstechniken wie Umkristallisation oder Chromatographie kann die Effizienz des Produktionsprozesses weiter verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N1-(1-Naphthyl)-2-(2-Imino-4-oxo-1,3-thiazolan-5-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Naphthochinon-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Iminogruppe in eine Aminogruppe umwandeln.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Naphthyl- oder Thiazolidinon-Einheit durch andere funktionelle Gruppen ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid und Nucleophile wie Amine oder Thiole. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen wie bestimmten Temperaturen, pH-Werten und Lösungsmittelumgebungen durchgeführt, um die gewünschten Produkte zu erhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Naphthochinon-Derivate liefern, während Reduktion Amin-Derivate produzieren kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Thiazolidinon-Verbindungen führen.
Wissenschaftliche Forschungsanwendungen
Biologie: Es wurde auf seine biologischen Aktivitäten untersucht, darunter antimikrobielle, antifungale und Antikrebsaktivitäten.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, wie z. B. die Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten.
Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von N1-(1-Naphthyl)-2-(2-Imino-4-oxo-1,3-thiazolan-5-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So kann es beispielsweise das Wachstum von Mikroorganismen hemmen, indem es in deren Stoffwechselprozesse eingreift, oder Apoptose in Krebszellen induzieren, indem es bestimmte Signalwege aktiviert.
Wirkmechanismus
The mechanism of action of N1-(1-naphthyl)-2-(2-imino-4-oxo-1,3-thiazolan-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N1-(1-Naphthyl)-2-(2-Imino-4-oxo-1,3-thiazolan-5-yl)acetamid kann mit anderen Thiazolidinonderivaten verglichen werden, wie z. B.:
N1-(2-Thienyl)-2-(2-Imino-4-oxo-1,3-thiazolan-5-yl)acetamid: Ähnliche Struktur, aber mit einer Thienylgruppe anstelle einer Naphthylgruppe.
N1-(Phenyl)-2-(2-Imino-4-oxo-1,3-thiazolan-5-yl)acetamid: Ähnliche Struktur, aber mit einer Phenylgruppe anstelle einer Naphthylgruppe.
Diese Verbindungen teilen ähnliche chemische Eigenschaften und biologische Aktivitäten, können sich aber in ihrer Potenz, Selektivität und spezifischen Anwendungen unterscheiden. Die einzigartige Naphthylgruppe in N1-(1-Naphthyl)-2-(2-Imino-4-oxo-1,3-thiazolan-5-yl)acetamid kann besondere Vorteile bieten, wie z. B. eine verbesserte Bindungsaffinität zu bestimmten Zielstrukturen oder eine verbesserte Stabilität unter bestimmten Bedingungen.
Eigenschaften
Molekularformel |
C15H13N3O2S |
|---|---|
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C15H13N3O2S/c16-15-18-14(20)12(21-15)8-13(19)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H,17,19)(H2,16,18,20) |
InChI-Schlüssel |
WLGMGPYSKBUOBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3C(=O)NC(=N)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



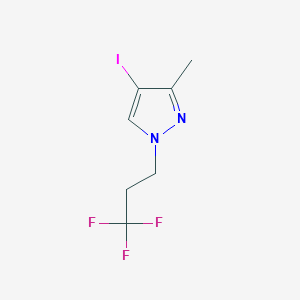
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12347335.png)

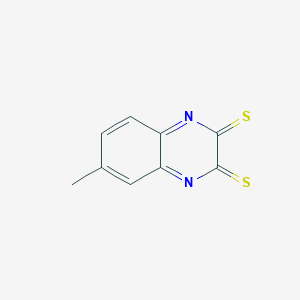

![4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,10-tetraen-9-one](/img/structure/B12347359.png)
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1,3-diazinane-2,4-dione](/img/structure/B12347360.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12347366.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B12347369.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride](/img/structure/B12347380.png)
